molecular formula C20H16ClF2N3O2S B2597478 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide CAS No. 895800-51-8

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide

Cat. No. B2597478
CAS RN: 895800-51-8
M. Wt: 435.87
InChI Key: PEQOJXATKXSODK-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide is a useful research compound. Its molecular formula is C20H16ClF2N3O2S and its molecular weight is 435.87. The purity is usually 95%.
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Scientific Research Applications

Facile One-Pot Syntheses

  • A study by Latif, Rady, and Döupp (2003) explored the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines and other derivatives in one-pot reactions. These syntheses involve cascades of reactions starting from certain precursor molecules, showcasing the chemical versatility of thiazole-containing compounds like the one Latif, Rady, & Döupp, 2003.

Quantum Chemical and Molecular Dynamics Studies

  • In a study by Kaya et al. (2016), the corrosion inhibition performances of various thiazole derivatives were predicted using density functional theory (DFT) calculations and molecular dynamics simulations. This research highlights the potential applications of thiazole derivatives in materials science, particularly in corrosion protection Kaya et al., 2016.

Electrochemical and Electrochromic Properties

  • Research by Hu et al. (2013) focused on donor–acceptor type monomers with different acceptor groups, including thiazole derivatives. The study examined their electrochemical activity and their potential application in electropolymerization and electrochromic devices Hu et al., 2013.

Anticancer Activity

  • Mahmoud et al. (2021) synthesized thiazole derivatives and evaluated their antitumor activities against MCF-7 tumor cells. This research demonstrates the potential of thiazole derivatives in medicinal chemistry, particularly in developing new anticancer agents Mahmoud et al., 2021.

Synthesis of Thiazoles with Antimicrobial Activities

  • A study by Wardkhan et al. (2008) investigated the synthesis of new thiazole derivatives and their fused products, assessing their antimicrobial activities. This research underlines the importance of thiazole derivatives in developing new antimicrobial agents Wardkhan et al., 2008.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N3O2S/c1-11-17(29-20(25-11)12-2-4-13(21)5-3-12)8-9-24-18(27)19(28)26-16-7-6-14(22)10-15(16)23/h2-7,10H,8-9H2,1H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQOJXATKXSODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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